molecular formula C11H12N2O B12113786 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl-

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl-

Cat. No.: B12113786
M. Wt: 188.23 g/mol
InChI Key: NWBIBHUGHPMSCI-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- is a heterocyclic compound with the molecular formula C11H13N3. It is a derivative of naphthyridine, characterized by the presence of three methyl groups at positions 5, 6, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- typically involves the reaction of 2,6-diaminopyridine with 3-methyl-2,4-pentanedione. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted naphthyridine compounds .

Scientific Research Applications

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to nucleic acids or proteins, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthyridin-2-amine, 5,6,7-trimethyl-
  • 1,8-Naphthyridin-2(1H)-one, 4,5,6-trimethyl-
  • 1,8-Naphthyridin-2(1H)-one, 5,6-dimethyl-

Uniqueness

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- is unique due to the specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as selective binding to biomolecules and specialized industrial uses .

Properties

IUPAC Name

5,6,7-trimethyl-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-7(2)9-4-5-10(14)13-11(9)12-8(6)3/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBIBHUGHPMSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NC(=O)C=C2)N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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